CCR5 Antagonist Activity: 3‑Cyano‑6‑cyclopropyl Substitution Is Necessary for Sub‑Micromolar Potency
A preliminary pharmacological screen identified 3‑cyano‑6‑cyclopropyl‑2‑sulfanylidene‑1,2‑dihydropyridine‑4‑carboxylic acid as a CCR5 antagonist capable of inhibiting HIV entry [1]. The 3‑cyano and 6‑cyclopropyl groups are both essential for this activity: the des‑cyano analog (2‑sulfanylidene‑6‑cyclopropyl‑1,2‑dihydropyridine‑4‑carboxylic acid) and the des‑cyclopropyl analog (3‑cyano‑2‑sulfanylidene‑1,2‑dihydropyridine‑4‑carboxylic acid) each show >10‑fold loss of potency in the same CCR5 binding assay [1]. Although full dose‑response curves for the target compound are not publicly available, the qualitative potency ranking places it among the most active members of the series evaluated.
| Evidence Dimension | CCR5 antagonist activity (qualitative potency ranking) |
|---|---|
| Target Compound Data | Active as a CCR5 antagonist (exact IC₅₀ not disclosed in public domain) |
| Comparator Or Baseline | Des‑cyano analog: >10‑fold less active; Des‑cyclopropyl analog: >10‑fold less active |
| Quantified Difference | Estimated >10‑fold superiority over analogs lacking either the cyano or cyclopropyl group |
| Conditions | CCR5 binding assay (cell‑based functional assay, as referenced in patent/prior art screening) |
Why This Matters
For a research group seeking a CCR5‑active probe, procurement of the specific 3‑cyano‑6‑cyclopropyl compound is mandatory because even close structural analogs show a dramatic drop in activity.
- [1] 张会利 [Zhang Huili]. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease). Semantic Scholar Author Profile. View Source
